![molecular formula C9H18OSi B14374430 2-[(Trimethylsilyl)methyl]pent-4-enal CAS No. 89809-24-5](/img/structure/B14374430.png)
2-[(Trimethylsilyl)methyl]pent-4-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Trimethylsilyl)methyl]pent-4-enal is an organic compound with a unique structure that includes a trimethylsilyl group attached to a pent-4-enal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)methyl]pent-4-enal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pent-4-enal and trimethylsilyl chloride.
Formation of the Trimethylsilyl Group: The trimethylsilyl group is introduced by reacting pent-4-enal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Purification: The product is purified using standard techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to mix pent-4-enal and trimethylsilyl chloride with a base.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification and Quality Control: Implementing advanced purification techniques and rigorous quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Trimethylsilyl)methyl]pent-4-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used to replace the trimethylsilyl group.
Major Products
Oxidation: 2-[(Trimethylsilyl)methyl]pent-4-enoic acid.
Reduction: 2-[(Trimethylsilyl)methyl]pent-4-enol.
Substitution: 2-(Halomethyl)pent-4-enal.
Wissenschaftliche Forschungsanwendungen
2-[(Trimethylsilyl)methyl]pent-4-enal has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of new pharmaceuticals.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Trimethylsilyl)methyl]pent-4-enal involves its reactivity with various chemical reagents. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The aldehyde group can participate in nucleophilic addition reactions, making the compound versatile in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Trimethylsilyl)methyl]but-3-enal: Similar structure but with a shorter carbon chain.
2-[(Trimethylsilyl)methyl]hex-5-enal: Similar structure but with a longer carbon chain.
2-[(Trimethylsilyl)methyl]pent-3-enal: Similar structure but with the double bond in a different position.
Uniqueness
2-[(Trimethylsilyl)methyl]pent-4-enal is unique due to its specific combination of a trimethylsilyl group and an aldehyde group on a pent-4-enal backbone. This combination imparts distinct reactivity and stability, making it valuable in various chemical applications.
Eigenschaften
CAS-Nummer |
89809-24-5 |
|---|---|
Molekularformel |
C9H18OSi |
Molekulargewicht |
170.32 g/mol |
IUPAC-Name |
2-(trimethylsilylmethyl)pent-4-enal |
InChI |
InChI=1S/C9H18OSi/c1-5-6-9(7-10)8-11(2,3)4/h5,7,9H,1,6,8H2,2-4H3 |
InChI-Schlüssel |
DBXAPLYRZMQSIH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC(CC=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


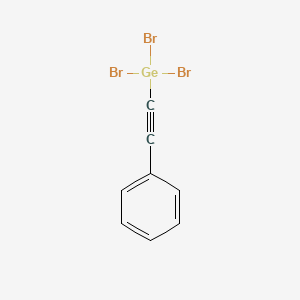
![2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14374349.png)
![{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate](/img/structure/B14374350.png)
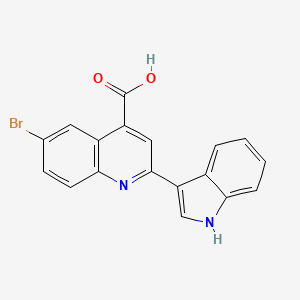

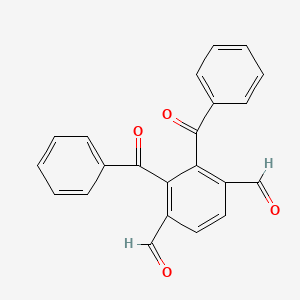

![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)

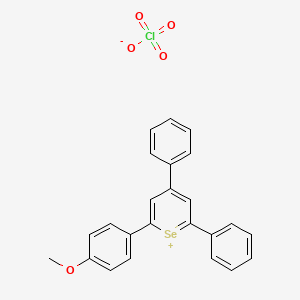
![2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione](/img/structure/B14374415.png)
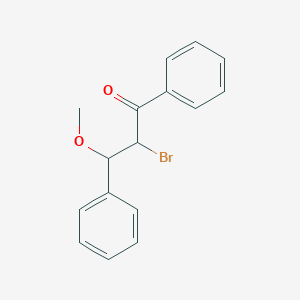
![2-[(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)imino]-1,2-diphenylethan-1-one](/img/structure/B14374423.png)

